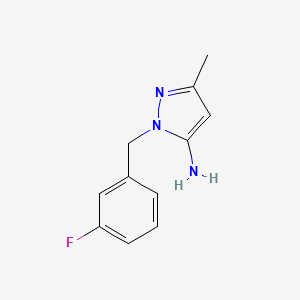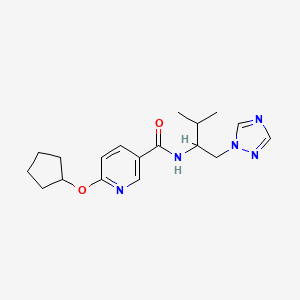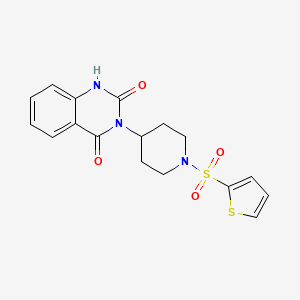
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, its unique chemical structure makes it a valuable tool for studying the mechanisms of cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One area of focus is further investigating its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, researchers may also explore the potential of modifying its chemical structure to improve its efficacy and reduce any potential side effects.
Synthesemethoden
The synthesis of 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves several steps, including the reaction of 2-aminobenzoic acid with 2-chloroacetyl chloride to form 2-acetylamino benzoic acid, which is then reacted with 2-mercaptothiophene to form the intermediate product. The intermediate is then reacted with piperidine and chlorosulfonyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-16-13-4-1-2-5-14(13)18-17(22)20(16)12-7-9-19(10-8-12)26(23,24)15-6-3-11-25-15/h1-6,11-12H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLJGYHMDGHJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)
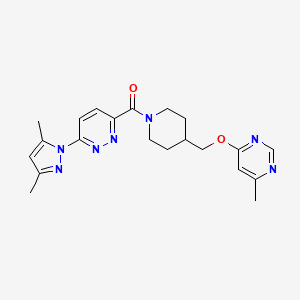
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)
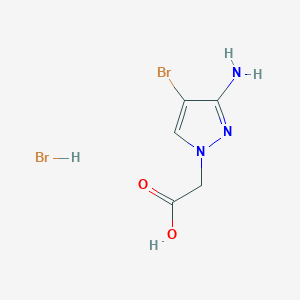
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)

![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)
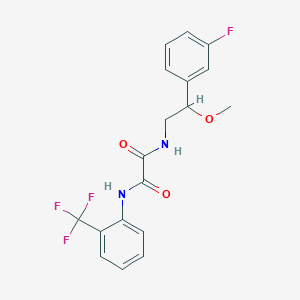
![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)
